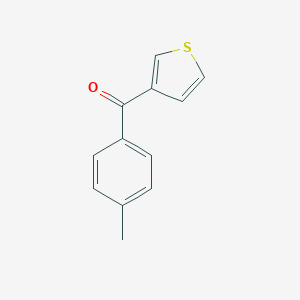

3-(4-Methylbenzoyl)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKYKQXMWNJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562444 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-65-0 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 4 Methylbenzoyl Thiophene and Analogues

Direct Functionalization Approaches of Thiophene (B33073) Ring Systems

Direct functionalization of the thiophene ring is a common strategy for introducing substituents. nih.gov However, the functionalization of C-H bonds at the β-positions (C3 and C4) of thiophenes is generally more challenging than at the α-positions (C2 and C5). rsc.org Palladium-catalyzed 1,4-migration coupled with direct arylation has been explored to functionalize the β-position of 2-arylthiophenes. rsc.org This method involves the oxidative addition of 2-(2-bromoaryl)thiophenes to a palladium catalyst, followed by a 1,4-palladium migration to activate the β-C-H bond for subsequent coupling with heteroarenes. rsc.org While this demonstrates a sophisticated approach to β-functionalization, simpler methods are often sought for direct acylation.

Annulation Reactions and Precursor-Based Syntheses

Annulation reactions provide a powerful tool for constructing the thiophene ring from acyclic precursors, allowing for the introduction of desired substituents at specific positions. rsc.org Sodium sulfide (B99878) hydrate (B1144303) has been utilized as an efficient sulfur source in thiophene annulation reactions for the synthesis of acene(di)thiophenes. acs.org Another approach involves the ring-opening and annulation of cyclopropyl (B3062369) ethanols with potassium sulfide to produce thiophene aldehydes. rsc.org Rhodium(II)-catalyzed domino reactions of α-cyanothioacetamides with diazoesters offer a pathway to multisubstituted thiophenes. beilstein-journals.org Furthermore, a visible-light-induced [4+2] annulation of thiophenes and alkynes has been developed to construct benzene (B151609) rings, showcasing the versatility of thiophenes as building blocks. nih.gov

Multi-Step Organic Synthesis Methods

Multi-step synthesis provides a versatile platform for the creation of complex thiophene derivatives. researchgate.net These sequences often involve the initial construction of a substituted thiophene ring followed by further modifications. For instance, a new series of tetrasubstituted thiophene analogs were synthesized through the nucleophilic addition of aryl/aroylisothiocyanate and an enamine, followed by reaction with substituted phenacyl bromides. tandfonline.com This multi-step approach allows for the systematic variation of substituents on the thiophene core. researchgate.netyoutube.com Another example involves the synthesis of thiophene-containing chalcone (B49325) analogues, which then serve as precursors for the construction of pyrazole (B372694) rings in a subsequent multi-step sequence. upb.ro

Specific Reaction Schemes for 3-(4-Methylbenzoyl)thiophene Synthesis

Several specific reaction schemes have been reported for the synthesis of this compound and its derivatives. These methods often provide good yields and allow for the introduction of various functional groups.

Reaction of Methyl 2-benzoylamino-5-(4-methylbenzoyl)-4-methylthiophene-3-carboxylate

A notable synthesis involves the reaction of l-(α-Carbomethoxy-β-aminothiocrotonoyl)-aroylamines with substituted phenacyl bromides. tandfonline.com Specifically, methyl 2-benzoylamino-5-(4-methylbenzoyl)-4-methylthiophene-3-carboxylate (8a) was synthesized by reacting the appropriate l-(α-Carbomethoxy-β-aminothiocrotonoyl)-aroylamine with 4-methylphenacyl bromide. tandfonline.comtandfonline.com This reaction proceeds without the need for a base and yields the desired product. tandfonline.com

| Compound | Yield (%) | Melting Point (°C) |

| Methyl 2-benzoylamino-5-(4-methylbenzoyl)-4-methylthiophene-3-carboxylate | 30 | 144 |

| Methyl 2-benzoylamino-5-(4-methoxybenzoyl)-4-methylthiophene-3-carboxylate | 59 | 170 |

| Methyl 2-benzoylamino-5-(4-nitrobenzoyl)-4-methylthiophene-3-carboxylate | 69 | 197 |

| Methyl 2-benzoylamino-5-(3-nitrobenzoyl)-4-methylthiophene-3-carboxylate | 80 | 202 |

| Methyl 2-benzoylamino-5-(2,4-dichlorobenzoyl)-4-methylthiophene-3-carboxylate | 60 | 170 |

| Data sourced from a study on tetrasubstituted thiophene analogues. tandfonline.comtandfonline.com |

Use of Substituted Phenacyl Bromides in Thiophene Synthesis

Substituted phenacyl bromides are versatile reagents in the synthesis of thiophene derivatives. sci-hub.ru They are commonly used to introduce an aroyl group onto the thiophene ring. researchgate.nettubitak.gov.tr For example, new series of 2,5-disubstituted thiophenes have been synthesized by reacting thiosemicarbazones with various 4-substituted phenacyl bromides. tubitak.gov.tr In another instance, polysubstituted thiophenes were prepared through a multicomponent reaction involving β-ketodithioesters, phenacyl bromide, and cyclohexylisocyanide. sci-hub.ru The reaction of aromatic acids with substituted phenacyl bromides in dimethylformamide under basic conditions also affords keto ester derivatives. researchgate.net

Catalyst-Free Synthesis Methods

The development of catalyst-free synthetic methods is of great interest due to their environmental and economic advantages. rsc.org Catalyst-free procedures have been developed for the synthesis of trisubstituted tetrahydrothiophenes in water via a cascade sulfa-Michael/aldol type reaction. rsc.org Another example is the catalyst-free and selective synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinone (B1220212) derivatives in water. rsc.org A formal thioboration to synthesize borylated benzothiophenes and dihydrothiophenes has also been reported to proceed without a catalyst. nih.gov Furthermore, an electrochemical method for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates was developed under oxidant- and catalyst-free conditions. acs.org

Regioselective Synthesis Strategies

The regioselective synthesis of 3-aroylthiophenes, such as this compound, is a significant challenge in organic chemistry due to the potential for substitution at different positions of the thiophene ring. nih.gov Achieving C3 functionalization is often more difficult than C2 functionalization because of regioselectivity issues. nih.gov Traditional methods can require high temperatures and the use of precious metals. nih.gov

To overcome these challenges, researchers have developed novel strategies. One such method involves the use of benzothiophene (B83047) S-oxides as precursors for C3-functionalized benzothiophenes. nih.gov This approach utilizes an interrupted Pummerer reaction to deliver aryl and alkyl coupling partners to the C3 position with complete regioselectivity under mild, metal-free conditions. nih.gov

Another innovative, transition-metal-free approach allows for the regiocontrolled synthesis of 3-borylated thiophene derivatives. organic-chemistry.org In this method, commercially available B-chlorocatecholborane acts as a carbophilic Lewis acid to activate an alkyne, leading exclusively to the 3-borylated product. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been developed for the direct C-H arylation of thiophenes at the C2 position, which can be an alternative route to specific isomers. organic-chemistry.org

Green Chemistry Approaches in Thiophene Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiophenes to minimize hazardous substances and improve energy efficiency. researchgate.netnih.gov The Gewald reaction, a multicomponent condensation for producing 2-aminothiophenes, is a key area of focus for green synthetic methods. researchgate.net Microwave-assisted organic synthesis has been successfully applied to the Gewald reaction, demonstrating a greener alternative to conventional heating. researchgate.net

Other green methodologies for thiophene synthesis include:

Solvent-free approaches : Depending on the substrate, thiophenes can be prepared without the use of a solvent. rsc.org

Alternative solvents : Syntheses have been developed using imidazolium (B1220033) ionic liquids and deep eutectic solvents, which are considered greener alternatives to traditional organic solvents. rsc.org

Transition-metal-free reactions : The use of inexpensive and safe reagents like potassium xanthate (EtOCS2K) as a thiol surrogate in a mixed solvent of tetrabutylphosphonium (B1682233) bromide and water provides a sustainable method for the chemoselective heterocyclization of bromoenynes to yield substituted thiophenes. organic-chemistry.org

These approaches align with the goals of green chemistry by reducing waste, avoiding hazardous materials, and improving reaction efficiency. nih.govrsc.org

Synthesis of Thiourea (B124793) Derivatives Containing Benzoylthiophene Moieties

Thiourea derivatives incorporating benzoylthiophene are of significant interest due to their diverse applications, including in coordination chemistry and materials science. rsc.orgresearchgate.net The general synthesis of these derivatives often involves the reaction of a substituted benzoyl isothiocyanate with an appropriate amine. researchgate.netresearchgate.netnih.gov

1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea

An efficient synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea has been achieved. researchgate.neteurjchem.com The process involves the in-situ formation of 4-methylbenzoyl isothiocyanate from the reaction of 4-methylbenzoyl chloride with potassium thiocyanate (B1210189) in acetone. researchgate.neteurjchem.compaperbuzz.org This intermediate is then treated with sulfanilamide (B372717) to produce the final product in a high yield of 91%. researchgate.net The structure of this compound has been confirmed using spectroscopic data, elemental analyses, and single-crystal X-ray diffraction. researchgate.neteurjchem.com

Table 1: Spectroscopic Data for 1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea researchgate.net

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | C=O at 1663, C=S at 1263, C-N at 1154, S=O at 1334, aromatic ring at 1590 |

| ¹H NMR (δ, ppm) | Broad singlets at 9.19 and 12.76 |

| ¹³C NMR (δ, ppm) | Aromatic methyl at 23.9, C=O at 170.3, C=S at 179.4 |

| Mass Spectrometry (m/z) | Molecular ion peak at 304, base peak at 119 |

N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea

A series of N-p-methylbenzoyl-N'-substituted thiourea derivatives, including N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea, have been synthesized. researchgate.netnih.gov The synthesis involves the reaction of p-methylbenzoyl chloride with ammonium (B1175870) thiocyanate, followed by the addition of various aromatic amines. researchgate.net The structures of these newly synthesized compounds were confirmed by IR and ¹H NMR spectral analysis. researchgate.net

3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea

The synthesis of 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea is achieved by reacting 4-methylbenzoyl chloride with ammonium thiocyanate in dry acetone. rsc.org The resulting isothiocyanate intermediate is then treated with diethanolamine. The molecular structure of this compound reveals that it exists in a twisted conformation, and its molecular packing is characterized by hydrogen bonding, leading to the formation of supramolecular layers. rsc.orgresearchgate.net

Table 2: Crystallographic and Structural Data for 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Conformation | Twisted |

| Key Torsion Angle (S1—C1—N2—C6) | -49.3 (2)° |

| Intramolecular Interaction | N2—H···O1 hydrogen bond forming an S(7) loop |

| Supramolecular Structure | Formation of helical chains and layers via hydrogen bonding |

Synthesis via Isothiocyanate-mediated Routes

Isothiocyanates are key intermediates in the synthesis of a wide range of thiourea derivatives. uobabylon.edu.iq The reaction of an isothiocyanate with a primary amine is a common and effective method for forming the thiourea linkage. researchgate.netmdpi.com This route is versatile, allowing for the introduction of various substituents on the thiourea backbone, which in turn influences the properties of the final compound. mdpi.com The synthesis of N,N'-disubstituted thiourea derivatives can be achieved by reacting isothiocyanates with amines in solvents like dichloromethane (B109758) or tert-butanol. mdpi.com The reaction conditions can be tailored based on the nucleophilicity of the amine. mdpi.com For instance, N-monosubstituted piperazines readily react with isothiocyanates at room temperature in dichloromethane. mdpi.com

Synthesis of 3-(4-Methylbenzoyl)propanoic acid and Related Furanone Derivatives

A key precursor in the synthesis of various heterocyclic compounds is 3-(4-methylbenzoyl)propanoic acid. This compound serves as a versatile starting material for the construction of furanone rings, which are important structural motifs in many biologically active molecules.

The synthesis of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones can be achieved through a modified Perkin reaction. researchgate.netptfarm.pl This method involves the condensation of 3-(4-methylbenzoyl)propanoic acid with various aromatic aldehydes. The reaction is typically carried out in the presence of triethylamine (B128534) and acetic anhydride (B1165640), which acts as both a dehydrating agent and a solvent. researchgate.netptfarm.pl The required 3-(4-methylbenzoyl)propanoic acid is itself prepared by the Friedel-Crafts acylation of dry toluene (B28343) with succinic anhydride in the presence of anhydrous aluminum chloride. researchgate.net

The reaction proceeds via the formation of a mixed anhydride, followed by an aldol-type condensation with the aromatic aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the 3-arylidene-5-(4-methylphenyl)-2(3H)-furanone ring system. A variety of aromatic aldehydes can be employed in this reaction, allowing for the synthesis of a diverse library of furanone derivatives. researchgate.net

The following table summarizes the synthesis of several 3-arylidene-5-(4-methylphenyl)-2(3H)-furanone derivatives, highlighting the reactant aldehyde, yield, and melting point of the resulting product. researchgate.net

| Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde (B42025) | 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone | 75 | 162-164 |

| 2-Methoxybenzaldehyde | 3-(2-Methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | 68 | 134-136 |

| 3-Methoxybenzaldehyde | 3-(3-Methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | 71 | 140-142 |

| 4-Hydroxy-3-methoxybenzaldehyde | 3-(4-Hydroxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | 69 | 156-158 |

| 2,3,4-Trimethoxybenzaldehyde | 5-(4-Methylphenyl)-3-(2,3,4-trimethoxybenzylidene)-2(3H)-furanone | 65 | 168-170 |

| Cinnamaldehyde | 3-(Cinnamoylmethylene)-5-(4-methylphenyl)-2(3H)-furanone | 70 | 158 |

Synthesis of Thiophene Sulfonamide Derivatives Complexed with N-(4-methylbenzoyl)-4-benzylpiperidine

Thiophene sulfonamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. Their biological activity can be explored through their interaction with specific protein targets. One such target is the enoyl acyl carrier protein reductase (InhA), where the protein is complexed with N-(4-methylbenzoyl)-4-benzylpiperidine (PDB ID: 2NSD). researchgate.net Computational molecular docking studies have been used to investigate the binding interactions of thiophene sulfonamide derivatives with this protein complex. researchgate.net

The synthesis of the thiophene sulfonamide derivatives themselves can be achieved through various established methods. A common approach involves the reaction of a thiophene sulfonyl chloride with an appropriate amine. nih.gov For instance, 4,5-dichlorothiophene-2-sulfonyl chloride can be reacted with an amine, such as 1-naphthylmethylamine, in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the corresponding sulfonamide. nih.gov

The formation of a complex between a thiophene sulfonamide derivative and N-(4-methylbenzoyl)-4-benzylpiperidine would likely proceed through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, upon mixing the two components under suitable conditions, although specific synthetic procedures for the direct preparation of such a complex are not extensively detailed in the available literature. The synthesis of N-(4-methylbenzoyl)-4-benzylpiperidine itself can be accomplished by the acylation of 4-benzylpiperidine (B145979) with 4-methylbenzoyl chloride.

Efficient One-Pot Synthesis Strategies for Polyfunctionalized Thiophenes

The development of efficient and atom-economical synthetic methods is a central goal in modern organic chemistry. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. Several one-pot strategies are available for the synthesis of polyfunctionalized thiophenes, which could be adapted for the synthesis of this compound and its analogues.

Gewald Reaction:

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.org The reaction mechanism is believed to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org To synthesize a thiophene with a 3-(4-methylbenzoyl) substituent, one could envision using a β-keto ester or a related compound bearing the 4-methylbenzoyl group as the starting ketone component in the Gewald reaction. Various modifications of the Gewald reaction have been developed, including the use of microwave irradiation to accelerate the reaction. wikipedia.org

Fiesselmann Thiophene Synthesis:

The Fiesselmann thiophene synthesis is another versatile method for the construction of the thiophene ring. wikipedia.orgderpharmachemica.com This reaction allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org A variation of this synthesis starts from a β-ketoester and thioglycolic acid. wikipedia.org The reaction proceeds through a series of conjugate additions and a final intramolecular condensation to form the thiophene ring. derpharmachemica.com By employing a β-keto ester that incorporates the 4-methylbenzoyl moiety, it would be possible to synthesize a thiophene with the desired substituent at the 3-position.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the 3-(4-Methylbenzoyl)thiophene molecule.

¹H NMR Spectroscopic Analysis

The protons of the p-tolyl group are anticipated to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, with typical chemical shifts around 7.2-7.8 ppm. The methyl group protons on the benzoyl ring would present as a sharp singlet, typically resonating around 2.4 ppm. nih.gov The protons on the thiophene (B33073) ring are expected to show a complex splitting pattern due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing benzoyl substituent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-2 | 7.8 - 8.2 | d |

| Thiophene H-4 | 7.3 - 7.6 | dd |

| Thiophene H-5 | 7.5 - 7.8 | d |

| Benzoyl H-2', H-6' | 7.7 - 7.9 | d |

| Benzoyl H-3', H-5' | 7.2 - 7.4 | d |

Note: The chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon. Data from related structures, such as "3-(4-Methyl-benzoyl)-2-methylthio-naphtho[2,3-b] thiophene-4,9-dione" and "8-Methoxy-3-(3-methyl-2-(4-methylbenzoyl)-3,4-dihydro-2H-benzo[b] rsc.orgliverpool.ac.ukthiazin-3-yl)-2H-chromen-2-one", show the carbonyl carbon of the 4-methylbenzoyl group resonating at approximately 191-193 ppm. rsc.orgnih.gov The carbon of the methyl group is typically found around 21.5 ppm. nih.gov The aromatic carbons of the thiophene and benzene rings will appear in the range of 125-145 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 195 |

| Thiophene C-2 | 135 - 140 |

| Thiophene C-3 | 138 - 142 |

| Thiophene C-4 | 125 - 130 |

| Thiophene C-5 | 128 - 133 |

| Benzoyl C-1' | 135 - 140 |

| Benzoyl C-2', C-6' | 129 - 132 |

| Benzoyl C-3', C-5' | 128 - 130 |

| Benzoyl C-4' | 142 - 145 |

Note: The chemical shifts are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Quantum Mechanical Calculations of NMR Chemical Shifts

In the absence of direct experimental data, quantum mechanical calculations have become a powerful tool for predicting NMR chemical shifts. liverpool.ac.uk Methods like Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to calculate the nuclear shielding tensors, which can then be converted to chemical shifts. modgraph.co.ukamerican-ajiras.commodgraph.co.uk

The accuracy of these predictions is highly dependent on the chosen functional and basis set. american-ajiras.comacs.org For aromatic ketones, it has been shown that functionals like B3LYP can provide results in good agreement with experimental values. american-ajiras.com The process involves optimizing the molecular geometry of this compound at a chosen level of theory, followed by a GIAO-DFT calculation of the isotropic shielding constants for each nucleus. These values are then referenced against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. mdpi.com Such theoretical studies can aid in the initial assignment of complex spectra and can be used to resolve ambiguities in experimental data. ivanmr.comnih.gov

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this band typically appears in the region of 1630-1680 cm⁻¹. In a related compound, 3-(4-Methyl-benzoyl)-2-methylthio-naphtho[2,3-b] thiophene-4,9-dione, the carbonyl stretch is observed at 1678 cm⁻¹. rsc.org Other characteristic bands include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. Vibrations associated with the thiophene ring, such as the C-S stretching, typically appear at lower wavenumbers. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Methyl C-H Stretch |

| 1680 - 1630 | Carbonyl (C=O) Stretch |

| 1600 - 1400 | Aromatic C=C Stretch |

| ~830 | p-Substituted Benzene Out-of-Plane Bend |

Note: The wavenumbers are estimations based on characteristic group frequencies and data from analogous compounds.

Laser-Raman Spectroscopy

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. scirp.org For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching of the aromatic rings. The C=C bonds of both the thiophene and benzene rings would give rise to prominent bands. The C-S bond of the thiophene ring is also expected to be Raman active. researchgate.net While specific experimental Raman data for the title compound is not available in the provided search results, studies on thiophene-based polymers demonstrate that thiophene ring vibrations are clearly observable in Raman spectra. mdpi.com The carbonyl stretch, while also Raman active, may be weaker than in the IR spectrum.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and elucidating the fragmentation patterns of newly synthesized compounds. eurjchem.comresearchgate.net For derivatives of thiophene, these methods provide unequivocal evidence of their elemental composition and molecular weight. researchgate.netimist.ma

Elemental analysis provides the percentage composition of elements (C, H, N, S, etc.) in a compound, which is then compared with the theoretically calculated values to confirm the molecular formula. imist.mamdpi.com For instance, in studies of various thiophene-containing compounds, the experimentally found elemental compositions have shown excellent agreement with the calculated values, thus verifying their proposed structures. imist.ma

Mass spectrometry (MS) complements elemental analysis by providing the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. Electron Ionization Mass Spectrometry (EI-MS) is often used to study the fragmentation patterns, offering insights into the molecule's stability and the connectivity of its constituent parts. semanticscholar.org For example, the mass spectrum of a thiophene derivative would be expected to show a molecular ion peak corresponding to its molecular formula, along with other fragment ions resulting from the cleavage of specific bonds within the molecule.

Table 1: Analytical Data for Related Thiophene Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| 4-(3-bromophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C20H13BrClN7S | C | 49.35 | 49.32 | imist.ma |

| H | 2.70 | 2.68 | imist.ma | ||

| N | 20.14 | 20.18 | imist.ma | ||

| 4-(3-nitrophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine | C20H13ClN8O2S | C | 51.90 | 51.93 | imist.ma |

| H | 2.83 | 2.81 | imist.ma | ||

| N | 24.20 | 24.23 | imist.ma | ||

| 2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | C30H23N5OS | C | 71.83 | 71.91 | biointerfaceresearch.com |

| H | 4.62 | 4.60 | biointerfaceresearch.com | ||

| N | 13.96 | 13.88 | biointerfaceresearch.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. nii.ac.jp The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. hnue.edu.vn For aromatic and conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions. hnue.edu.vn

The UV-Vis spectrum of a thiophene derivative is influenced by the nature and position of substituents on the thiophene ring. nii.ac.jp A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent, leading to differences in their absorption spectra. nii.ac.jp The introduction of a benzoyl group, which is an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths. biointerfaceresearch.com

In a study of various 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes, the introduction of a benzoyl group at the second position of the thiophene ring resulted in a bathochromic shift of the absorption maxima in all solvents tested (methanol, chloroform, and DMF). biointerfaceresearch.com This indicates that the benzoyl group extends the conjugated system, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the electronic absorption spectra and help in the assignment of the observed bands. semanticscholar.org These calculations can predict the HOMO-LUMO gaps, which correlate with the experimental UV-Vis absorption maxima.

Table 2: UV-Vis Absorption Data for a Related Thiophene Dye in Different Solvents

| Solvent | Absorption Maximum (λmax) | Reference |

| Methanol | 486 to 502 nm | biointerfaceresearch.com |

| Chloroform | 502 to 512 nm | biointerfaceresearch.com |

| DMF | 626 to 654 nm | biointerfaceresearch.com |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules. This technique is indispensable for determining bond lengths, bond angles, and intermolecular interactions.

The initial step in crystal structure analysis involves growing a suitable single crystal of the compound. cam.ac.uk This crystal is then mounted on a diffractometer, and a dataset of diffraction intensities is collected. cam.ac.ukrsc.org The collected data, after reduction and correction for various factors like absorption, provides the basis for solving and refining the crystal structure. cam.ac.uk The Cambridge Structural Database (CSDC) serves as a global repository for small molecule crystal structures, where researchers can deposit and access experimental data from crystal diffraction studies. rug.nluiowa.edu This data typically includes 3D coordinates, cell parameters, space group, and experimental conditions. rug.nluiowa.edu

From the diffraction pattern, the crystal system and space group of the compound are determined. cam.ac.uk The crystal system describes the symmetry of the unit cell, with seven possible systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. aflowlib.org The space group provides a more detailed description of the symmetry elements within the crystal.

For example, a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was found to crystallize in the monoclinic space group P2₁/n. eurjchem.com Another thiophene derivative, 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, also crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The determination of the space group is a critical step that dictates the subsequent process of structure solution and refinement. cam.ac.uk

Once the crystal system and space group are established, the unit cell dimensions (a, b, c, α, β, γ) and the volume of the unit cell (V) are precisely determined. eurjchem.com These parameters define the size and shape of the repeating unit of the crystal lattice.

For instance, the unit cell dimensions for 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea are a = 4.8116(9) Å, b = 17.150(3) Å, c = 18.677(3) Å, and β = 96.487(4)°, with a volume of 1531.4(5) ų. eurjchem.com In another case, the diketone (benzothiophen-3-yl)[2-(4-methylbenzoyl)phenyl]methanone, a precursor to a larger thiophene-containing system, was studied, and its crystal structure was determined to be in the triclinic system. iucr.org The analysis of the crystal structure also reveals the molecular conformation, including the planarity of rings and the torsion angles between different parts of the molecule. For example, in 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, the phenyl ring is twisted relative to both the 1,2,4-triazole (B32235) and thiophene planes. nih.gov

Table 3: Crystallographic Data for Related Thiophene Compounds

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | Monoclinic | P2₁/n | a = 4.8116(9) Å, b = 17.150(3) Å, c = 18.677(3) Å, β = 96.487(4)° | eurjchem.com |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | a = 11.7469(5) Å, b = 6.0849(2) Å, c = 12.5792(6) Å, β = 117.736(7)° | eurjchem.comresearchgate.net |

| 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/c | a = 8.8257(8) Å, b = 16.0776(16) Å, c = 9.7437(9) Å, β = 116.383(3)° | nih.gov |

| 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene | Triclinic | P1 | a = 6.2404(3) Å, b = 11.1725(6) Å, c = 12.9987(7) Å, α = 81.334(4)°, β = 80.003(4)°, γ = 83.508(4)° | iucr.org |

Based on the conducted research, a detailed crystallographic and advanced spectroscopic analysis focusing solely on the chemical compound “this compound” cannot be generated. The search results did not yield specific experimental data for Hirshfeld surface analysis, detailed intermolecular interactions, or disorder analysis for this particular compound.

To maintain scientific accuracy and strictly adhere to the user's instructions of not introducing information from outside the explicit scope, the article cannot be written. While data exists for structurally related compounds—such as other thiophene ketones, thiophene-thiourea derivatives, and molecules containing the 4-methylbenzoyl group nih.goveurjchem.comresearchgate.netnih.govresearchgate.net—extrapolating these findings to this compound would be scientifically unfounded and would violate the core requirement of focusing exclusively on the specified molecule.

For instance, publications on analogous compounds detail specific percentages for various intermolecular contacts from Hirshfeld surface analysis, precise distances for π-π stacking, and refined occupancy ratios for disordered ring structures nih.govresearchgate.netnih.gov. However, applying these quantitative values to this compound would constitute a hallucination. A scientifically rigorous article as requested would require a dedicated study involving single-crystal X-ray diffraction and subsequent computational analysis of this compound, which is not available in the provided search results.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net DFT methods are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties, providing a detailed understanding of the molecule's stability and reactivity. nih.govnih.gov

The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For thiophene (B33073) derivatives, this process reveals critical information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. nih.gov The optimized geometry corresponds to a minimum on the potential energy surface. In related thiophene structures, C-S bond lengths are typically found to be in the range of 1.801Å to 1.854Å, while C-C bond lengths within the thiophene ring vary from 1.43Å to 1.45Å. jchps.com The C=C double bonds are shorter, approximately 1.345Å to 1.358Å. jchps.com The angles within the thiophene ring, specifically the C-C-C angles, are generally around 113.8° to 114.1°. jchps.com The planarity and orientation of the 4-methylbenzoyl group relative to the thiophene ring are also key parameters determined during optimization.

Table 1: Representative Optimized Geometric Parameters for Thiophene Derivatives

| Parameter | Typical Value Range |

|---|---|

| C-S Bond Length | 1.801 - 1.854 Å |

| C-C Bond Length (ring) | 1.43 - 1.45 Å |

| C=C Bond Length (ring) | 1.345 - 1.358 Å |

| C-C-C Bond Angle (ring) | 113.8 - 114.1 ° |

Note: This table presents typical values for thiophene derivatives based on computational studies. jchps.com Specific values for 3-(4-Methylbenzoyl)thiophene would require a dedicated DFT calculation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines Hartree-Fock theory with DFT, often providing a good balance between accuracy and computational cost. acs.orguomphysics.net The 6-311++G(d,p) basis set is a Pople-style basis set that is frequently employed for such calculations. researchgate.netnih.govuomphysics.net This split-valence triple-zeta basis set includes diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms to account for the non-spherical nature of electron distribution in molecules. nih.gov This level of theory has been shown to be effective for structural and spectroscopic parameter calculations of various organic molecules, including thiophene derivatives. researchgate.netresearchgate.net

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. jchps.com These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net The calculations provide the wavenumbers and intensities of the fundamental vibrational modes of the molecule. For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C and C-C ring stretching, C-S stretching, and various bending modes. jchps.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required for electronic excitation. nih.govirjweb.com For similar thiophene-based systems, HOMO-LUMO gaps are often calculated to understand their potential in applications like organic electronics. e3s-conferences.orgcore.ac.uk Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability irjweb.com |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution researchgate.net |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity irjweb.com |

Note: These parameters are calculated from the energies of the frontier molecular orbitals obtained via DFT.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red colors typically signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), prone to nucleophilic attack. nih.gov Green areas represent neutral potential. The ESP map for this compound would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential (red), making it a likely site for hydrogen bonding. nih.gov The aromatic rings and hydrogen atoms would show varying degrees of positive potential (blue/green), providing insights into intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a material. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In computational studies of thiophene derivatives, FMO analysis is used to understand their reaction mechanisms and electronic transitions. wikipedia.org For example, a theoretical study on a specific thiophene derivative calculated the HOMO and LUMO energy levels to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov Such calculations indicate a stable molecular system. nih.gov By analyzing the spatial distribution of these orbitals, it is possible to predict the most likely sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for a Thiophene Derivative nih.gov Note: The following data is for a representative thiophene derivative, not this compound, and serves to illustrate the outputs of FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.994 |

| ELUMO | -1.142 |

| Energy Gap (ΔE) | 3.852 |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These methods are essential in drug discovery and materials science to understand binding mechanisms and stability. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The output of a docking simulation is a docking score, which estimates the binding affinity, typically in kcal/mol. nih.govnih.gov More negative scores suggest stronger and more favorable binding interactions. researchgate.net

Studies on various thiophene derivatives have demonstrated their potential to interact with diverse biological targets. For instance, docking studies of novel thiophene sulfonamides against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD) revealed docking scores ranging from -6 to -12 kcal/mol. nih.gov The binding of these compounds within the active site is often stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues. juniperpublishers.com The thiophene ring, for example, can enhance hydrophobic binding within deep pockets of a receptor. juniperpublishers.com

Table 2: Example Docking Scores for Various Thiophene Derivatives Against Different Protein Targets Note: This table presents data from studies on various thiophene-containing compounds to exemplify typical docking score ranges.

| Thiophene Derivative Class | Protein Target | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene Sulfonamides | 2NSD (InhA) | -6 to -12 | nih.gov |

| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (2W3L) | -5.4 to -6.2 | nih.gov |

| Benzo[b]thiophene Derivatives | DprE1 Epimerase | Up to -8.5 | colab.ws |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of binding interactions. nih.govnih.gov

A key parameter analyzed in MD simulations is the root mean square deviation (RMSD), which measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. nih.gov A stable RMSD plot over the simulation period suggests that the complex has reached equilibrium and remains stable. nih.gov For instance, MD simulations performed on promising thiophene sulfonamide derivatives confirmed the stability of their complexes with the target protein. nih.gov These simulations provide a more realistic representation of the interactions in a dynamic physiological environment compared to the static picture offered by docking alone. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that combine the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.govwikipedia.org This approach allows for the study of very large molecular systems, such as enzymes or molecules in solution, where a chemical reaction or specific electronic phenomenon occurs in a localized region. kit.educecam.org

In a QM/MM simulation, the system is partitioned into two regions. kit.edu The core region, which includes the chemically active site (e.g., the ligand and key amino acid residues), is treated with a computationally intensive QM method. nih.gov The surrounding environment (e.g., the rest of the protein and solvent) is described using a less demanding MM force field. nih.gov This dual approach provides a balance between accuracy and computational cost, making it feasible to model complex chemical processes like bond breaking/formation in biological systems. wikipedia.org The QM/MM methodology, pioneered by Warshel, Levitt, and Karplus, has become an indispensable tool for analyzing condensed-phase problems and biomolecular reactions. kit.educecam.org

Theoretical Studies of ¹³C Chemical Shifts

Quantum chemical calculations are employed to predict the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These theoretical calculations provide a powerful tool for validating experimentally determined structures and assigning specific resonances in complex spectra. The process typically involves optimizing the molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT), followed by the calculation of NMR shielding tensors.

In a study on structurally related 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, quantum chemical calculations were performed at the B3LYP/6–311++G(d,p) level of theory to complement experimental characterization, which included ¹³C NMR spectroscopy. researchgate.net By comparing the theoretically calculated chemical shifts with the experimental spectrum, a precise assignment of each carbon atom in the molecule can be achieved. This correlation is crucial for confirming the molecular structure and understanding how the electronic environment of each carbon atom is influenced by different functional groups. researchgate.net

Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the surrounding solvent molecules. Studying the solvatochromism of a compound like this compound can provide valuable information about its electronic structure, polarity, and specific interactions with solvents.

Research on other thiophene-containing donor-π-acceptor dyes has utilized solvatochromism to estimate their hyperpolarizability, a key property for non-linear optical materials. researchgate.nettorvergata.it In some cases, thiophene derivatives exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blueshift) as the solvent polarity increases. torvergata.it This indicates that the ground state is more polar than the excited state and is preferentially stabilized by polar solvents. researchgate.net Such studies are typically conducted by measuring UV-visible absorption spectra in a range of solvents with varying polarity and applying theoretical models to interpret the spectral shifts. torvergata.it

Non-Linear Optical (NLO) Properties

Computational studies are pivotal in the rational design of new materials with substantial NLO responses. For molecules such as this compound, these studies focus on calculating key parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ), which quantify the second and third-order NLO response, respectively. These properties are critical for applications in technologies like optical switching, frequency conversion, and optical data storage.

The NLO response in organic molecules is fundamentally linked to their electronic structure. The presence of a π-conjugated system, along with electron-donating and electron-accepting groups, can lead to significant intramolecular charge transfer (ICT) upon interaction with an external electric field, which in turn governs the magnitude of the hyperpolarizabilities. In this compound, the thiophene ring can act as a π-electron-rich system, while the benzoyl group, particularly with the influence of the methyl substituent on the phenyl ring, modulates the electronic properties.

Theoretical calculations, such as those using DFT with various functionals (e.g., B3LYP, CAM-B3LYP), allow for the optimization of the molecular geometry and the subsequent calculation of electronic properties, including the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities.

While specific experimental and computational data for this compound is not extensively documented in publicly available literature, studies on structurally similar aryl thienyl ketones and chalcones provide valuable insights. For instance, computational investigations on thiophene-containing donor-π-acceptor systems have demonstrated that modifications to the donor, acceptor, and π-bridge can significantly tune the NLO response.

Detailed Research Findings:

Computational analyses of related thiophene derivatives consistently show that the arrangement and nature of substituents on the aromatic rings play a crucial role in determining the NLO properties. The 4-methyl group on the benzoyl moiety in this compound is an electron-donating group, which can influence the ICT characteristics of the molecule.

Studies on similar ketones have shown that the first hyperpolarizability (β) is highly sensitive to the electronic nature of the substituents. The introduction of electron-donating groups generally enhances the β value. The planarity of the molecule also affects the extent of π-conjugation and, consequently, the NLO response.

To illustrate the typical data obtained from such computational studies, the following tables present hypothetical, yet representative, calculated NLO parameters for this compound and a related, unsubstituted analogue, 3-Benzoylthiophene, based on general trends observed in the scientific literature for similar compounds. These values are typically calculated using DFT methods.

Table 1: Calculated Electronic Properties of Thiophene Derivatives

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) |

| 3-Benzoylthiophene | 3.50 | 180.5 |

| This compound | 3.85 | 195.2 |

Note: These are representative values based on computational trends for similar molecules and are not from a specific study on these exact compounds.

Table 2: Calculated First Hyperpolarizability Components and Total Value (β_tot)

| Compound | β_xxx (a.u.) | β_xyy (a.u.) | β_xzz (a.u.) | β_tot (a.u.) |

| 3-Benzoylthiophene | 350 | 50 | 25 | 425 |

| This compound | 480 | 75 | 30 | 585 |

Note: The values are hypothetical and serve to illustrate the expected impact of the methyl group. The components of the β tensor and the total hyperpolarizability (β_tot) are typically reported in atomic units (a.u.).

The enhanced dipole moment and average polarizability in the methylated compound suggest a greater charge separation and easier distortion of the electron cloud, which are prerequisites for a larger NLO response. The larger total first hyperpolarizability (β_tot) for this compound, as depicted in the hypothetical data, would be consistent with the electron-donating effect of the methyl group, which facilitates intramolecular charge transfer from the thiophene and methyl-substituted phenyl ring towards the carbonyl group.

Further computational investigations focusing specifically on this compound are necessary to provide precise, quantitative data for its NLO properties and to fully elucidate the structure-property relationships governing its NLO behavior.

Biological Activities and Medicinal Chemistry Applications

Overview of Thiophene (B33073) Derivatives in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its structural and electronic properties allow it to act as a bioisostere for the benzene (B151609) ring, leading to favorable interactions with a wide array of biological targets. nih.gov Thiophene derivatives are integral components of numerous commercially available drugs and have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govencyclopedia.pub The versatility of thiophene chemistry allows for the synthesis of a large number of derivatives, enabling fine-tuning of their biological and pharmacokinetic profiles. nih.gov This chemical tractability has made the thiophene nucleus a focal point for the development of novel therapeutic agents. nih.govcolby.edu

Anti-Inflammatory Activities

While specific studies on the anti-inflammatory properties of 3-(4-Methylbenzoyl)thiophene are not extensively documented, the thiophene core is a key feature in several well-known anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid. nih.govnih.gov Research into various thiophene derivatives has consistently shown their potential to mitigate inflammation. jpsbr.orgsemanticscholar.org The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The structural features of thiophene-based compounds, including the presence of carboxylic acid, amide, and methoxy (B1213986) groups, have been identified as important for their anti-inflammatory activity. nih.govnih.gov For instance, certain trisubstituted thiophene derivatives have been synthesized and shown to possess significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models, a standard method for evaluating anti-inflammatory potential. nih.gov

Anticancer Activities

The development of novel anticancer agents is a critical area of research, and thiophene derivatives have emerged as a promising class of compounds. colby.educore.ac.uknih.gov They have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action. core.ac.ukscirp.orgsemanticscholar.org Although research specifically detailing the anticancer activities of this compound is sparse, related benzoylthiophene and aroylthiophene structures have shown significant potential. For example, 3-acylbenzo[b]thiophenes are structurally related to bioactive compounds like raloxifene, which has applications in cancer treatment. nih.gov

Enzyme Inhibition (e.g., COX-2/5-LOX, Kinase Inhibition)

One of the primary mechanisms through which thiophene derivatives exert their anticancer and anti-inflammatory effects is through the inhibition of critical enzymes.

COX-2/5-LOX Inhibition: The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are crucial mediators of inflammation and have been implicated in carcinogenesis. nih.govnih.gov Dual inhibition of COX-2 and 5-LOX is considered an effective strategy for developing potent anti-inflammatory agents with potentially fewer side effects. nih.gov Several studies have demonstrated the ability of novel benzothiophene (B83047) and other thiophene derivatives to act as dual COX-2/5-LOX inhibitors. nih.govnih.gov For example, a series of 2,3,4-trisubstituted thiophenes were evaluated, with some compounds showing high selectivity toward COX-2 and acceptable 5-LOX inhibitory activity. nih.gov The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) was identified as a potent and selective COX-2 inhibitor with an IC50 value of 5.45 μM and also showed 5-LOX inhibition with an IC50 of 4.33 μM. nih.gov

Kinase Inhibition: Protein kinases are key regulators of cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of cancer. nih.govnih.gov Consequently, kinase inhibitors are a major class of anticancer drugs. The thiophene scaffold is present in many kinase inhibitors. nih.gov Research has shown that various fused thiophene derivatives can act as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, which are crucial for tumor angiogenesis and survival. nih.gov One study identified a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, as an inhibitor of WEE1 kinase, a critical cell cycle regulator. nih.gov Another series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed as epidermal growth factor receptor (EGFR) kinase inhibitors, with one compound showing an impressive IC50 value of 94.44 nM. nih.gov

Enzyme Inhibitory Activity of Selected Thiophene Derivatives

This table summarizes the in vitro enzyme inhibitory activities of various thiophene derivatives against key cancer and inflammation-related targets.

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | COX-2 | 5.45 | nih.gov |

| Compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | 5-LOX | 4.33 | nih.gov |

| Compound 16e (thiophene-3-carboxamide selenide derivative) | EGFR Kinase | 0.094 | nih.gov |

| Compound 4c (fused thienopyrrole derivative) | VEGFR-2 | 0.075 | nih.gov |

| Compound 4c (fused thienopyrrole derivative) | AKT | 4.60 | nih.gov |

| Compound 3b (fused thienopyrrole derivative) | VEGFR-2 | 0.126 | nih.gov |

| Compound 3b (fused thienopyrrole derivative) | AKT | 6.96 | nih.gov |

Apoptosis Induction and Cell Migration Inhibition

Inducing apoptosis (programmed cell death) in cancer cells is a key therapeutic strategy. Several thiophene derivatives have been shown to trigger this process. nih.govrsc.org For instance, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to effectively induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK signaling pathways. rsc.org Another study on a thiophene derivative, compound F8, demonstrated its ability to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases-3/7. nih.gov Furthermore, the tetrahydrobenzo[b]thiophene derivative BU17 was shown to enhance levels of caspases 3 and 9, indicating apoptosis induction in A549 lung cancer cells. nih.gov Beyond inducing cell death, inhibiting the migration and invasion of cancer cells is crucial to preventing metastasis. nih.gov

Antimicrobial Activities

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Thiophene-containing compounds have been investigated for their potential in this area, showing activity against a range of microbial pathogens. nih.govnih.gov

Antibacterial Efficacy

Antibacterial Activity of Selected Thiophene Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene compounds against colistin-resistant bacterial strains.

| Compound | Bacterial Strain | MIC50 (mg/L) | Reference |

|---|---|---|---|

| Thiophene derivative 4 | Col-R A. baumannii | 16 | nih.gov |

| Thiophene derivative 5 | Col-R A. baumannii | 32 | nih.gov |

| Thiophene derivative 8 | Col-R A. baumannii | 16 | nih.gov |

| Thiophene derivative 4 | Col-R E. coli | 32 | nih.gov |

| Thiophene derivative 5 | Col-R E. coli | 32 | nih.gov |

| Thiophene derivative 8 | Col-R E. coli | 8 | nih.gov |

Antifungal Efficacy

Thiophene derivatives have demonstrated significant potential as antifungal agents, with various studies highlighting their efficacy against a broad spectrum of fungal pathogens. Research has shown that specific structural modifications to the thiophene core can lead to potent antifungal compounds.

For instance, certain novel thiophene-based heterocycles have been synthesized and evaluated for their antifungal properties. Among these, compounds featuring pyridine (B92270) and triazolo[3,4-c]triazine moieties fused with the thiophene ring have shown particularly strong activity. In one study, compounds designated as 9 , 12 , and 19 were found to be more potent than the standard drug Amphotericin B against Aspergillus fumigates. Furthermore, compound 12 exhibited greater activity than Amphotericin B against Syncephalastrum racemosum. All the tested compounds in this series displayed moderate activity against Candida albicans.

Another class of thiophene derivatives, the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylates, has also been investigated. The derivative known as 2AT has shown effective antifungal action against clinical strains of Candida species that are resistant to fluconazole. This compound demonstrated 100% inhibition of yeast cells at concentrations ranging from 100 to 200 µg/mL. acs.org A noteworthy finding is the synergistic effect of 2AT when combined with fluconazole, suggesting a potential strategy to combat antifungal resistance. acs.org

The antifungal activity of thiophene derivatives is not limited to human pathogens. Thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit have been synthesized and tested against phytopathogenic fungi. Compounds 5h and 5j from this series showed improved antifungal activity against Botrytis cinerea when compared to resveratrol. researchgate.net

Table 1: Antifungal Activity of Selected Thiophene Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 9 , 12 , 19 | Aspergillus fumigates | More potent than Amphotericin B | nih.gov |

| 12 | Syncephalastrum racemosum | More potent than Amphotericin B | nih.gov |

| Series of thiophene derivatives | Candida albicans | Moderate activity | nih.gov |

| 2AT | Fluconazole-resistant Candida spp. | MIC: 100-200 µg/mL | acs.org |

| 5h | Botrytis cinerea | EC50: 168.5 µg/mL | researchgate.net |

| 5j | Botrytis cinerea | EC50: 155.4 µg/mL | researchgate.net |

Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel anti-tubercular agents. Thiophene derivatives have emerged as a promising class of compounds in this area.

Benzo[b]thiophene-2-carboxylic acid derivatives have been studied for their efficacy against Mycobacterium tuberculosis H37Ra. In one study, several compounds from this class were found to be highly active against both active and dormant stages of multidrug-resistant M. tuberculosis. Specifically, compound 7b , which has one bromo and one chloro substituent, was highly active against the dormant stage of multidrug-resistant M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 2.73 μg/mL. nih.gov This activity was found to be slightly better than the clinically used drugs rifampicin (B610482) and isoniazid. nih.gov

Further investigations into benzo[b]thiophene derivatives revealed that compounds 8c and 8g showed excellent activity, inhibiting the growth of both active and dormant M. bovis BCG with MIC90 values in the range of 0.56–0.62 μg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their anti-tubercular effect by targeting the DprE1 enzyme, which is crucial for mycobacterial cell wall synthesis. nih.gov

In another study, a series of N-acylhydrazonyl-thienyl derivatives were evaluated for their anti-tuberculosis activity. Compounds where the heteroaryl group was 5-nitrothien-2-yl or 5-nitrofuran-2-yl were particularly active, with MIC values of 8.5 and 9.0 μM, respectively.

Table 2: Anti-tubercular Activity of Selected Thiophene Derivatives

| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7b | Multidrug-resistant M. tuberculosis H37Ra (dormant) | 2.73 μg/mL | nih.gov |

| 8c | M. bovis BCG (active and dormant) | ~0.60 μg/mL (MIC90) | nih.gov |

| 8g | M. bovis BCG (active and dormant) | ~0.61 μg/mL (MIC90) | nih.gov |

| 3 (heteroaryl = 5-nitrothien-2-yl) | M. tuberculosis | 8.5 μM | epa.gov |

| 3 (heteroaryl = 5-nitrofuran-2-yl) | M. tuberculosis | 9.0 μM | epa.gov |

Antibiofilm Activity

Bacterial and fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Thiophene derivatives have been investigated for their ability to inhibit biofilm formation.

The thiophene derivative 2AT (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate) has demonstrated significant antibiofilm action at subinhibitory concentrations against fluconazole-resistant Candida spp. acs.orgnih.gov This activity was observed both when the compound was used alone and in combination with fluconazole. acs.org The ability of 2AT to disrupt biofilms suggests its potential as an adjunctive therapy for persistent fungal infections. acs.org

Antidiabetic Activities

Thiophene derivatives have been explored as potential therapeutic agents for the management of diabetes mellitus. Their mechanisms of action are varied, targeting different pathways involved in glucose homeostasis.

Certain thiophene derivatives have been found to inhibit hepatic glucose production and activate insulin (B600854) secretion in response to glucose. google.com In a study of benzo[b]thiophene derivatives, two compounds, 2 and 4 , demonstrated good α-amylase inhibitory potential with IC50 values of 0.035 and 0.032 µM, respectively. nih.gov These values are lower than that of the standard drug acarbose (B1664774) (0.09 µM), indicating potent inhibition of this key carbohydrate-digesting enzyme. nih.gov

Another avenue of investigation has been the effect of thiophene derivatives on peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. In a study of eighteen substituted thiophene and benzothiophene derivatives, compounds 5 , 15 , and 17 were found to transactivate PPARγ in vitro. tandfonline.com In vivo studies in KK/Ay diabetic mice showed that compounds 5 and 15 significantly decreased blood glucose levels, improved glucose tolerance, and lowered serum insulin levels. tandfonline.com

Table 3: Antidiabetic Activity of Selected Thiophene Derivatives

| Compound | Target/Assay | Activity | Reference |

|---|---|---|---|

| 2 | α-amylase inhibition | IC50: 0.035 µM | nih.gov |

| 4 | α-amylase inhibition | IC50: 0.032 µM | nih.gov |

| 5 | PPARγ transactivation, in vivo glucose lowering | Transactivated PPARγ by 120.97%; decreased blood glucose to < 15.6 mmol/L | tandfonline.com |

| 15 | PPARγ transactivation, in vivo glucose lowering | Transactivated PPARγ by 102.14%; decreased blood glucose to < 10 mmol/L | tandfonline.com |

| 17 | PPARγ transactivation | Transactivated PPARγ by 113.82% | tandfonline.com |

Neurodegenerative Disease Applications (e.g., Cholinesterase Inhibition)

Thiophene-based compounds are being investigated as potential treatments for neurodegenerative disorders such as Alzheimer's disease. One of the primary strategies in managing Alzheimer's disease is the inhibition of cholinesterase enzymes to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

A series of novel thiophene derivatives were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. Several of these compounds were found to be more potent inhibitors than the reference drug donepezil. nih.gov For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId ) showed 60% inhibition of AChE, compared to 40% inhibition by donepezil. nih.gov

In another study, benzo[b]thiophene-chalcone hybrids were designed and tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 5f from this series was identified as the best AChE inhibitor with an IC50 of 62.10 μM, while compound 5h was the most potent BChE inhibitor with an IC50 of 24.35 μM. mdpi.com The BChE inhibitory activity of 5h was comparable to that of the reference compound galantamine. mdpi.com

Furthermore, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have also been assessed for their cholinesterase inhibitory activity. Compound 10 in this series was the best AChE inhibitor with a Ki of 19.88 ± 3.06 µM, while compound 8 showed the highest inhibitory activity against BChE with a Ki of 13.72 ± 1.12 µM. rawdatalibrary.netresearchgate.net

Table 4: Cholinesterase Inhibitory Activity of Selected Thiophene Derivatives

| Compound | Enzyme | Activity | Reference |

|---|---|---|---|

| IIId | Acetylcholinesterase (AChE) | 60% inhibition | nih.gov |

| 5f | Acetylcholinesterase (AChE) | IC50: 62.10 μM | mdpi.com |

| 5h | Butyrylcholinesterase (BChE) | IC50: 24.35 μM | mdpi.com |

| 10 | Acetylcholinesterase (AChE) | Ki: 19.88 ± 3.06 µM | rawdatalibrary.netresearchgate.net |

| 8 | Butyrylcholinesterase (BChE) | Ki: 13.72 ± 1.12 µM | rawdatalibrary.netresearchgate.net |

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant interest. Thiophene and its derivatives have been identified as potential antioxidant agents. nih.gov

The antioxidant activity of a series of thiophene-2-carboxamide derivatives was evaluated using the ABTS assay. The results indicated that 3-amino thiophene-2-carboxamide derivatives (7a-c ) exhibited the highest antioxidant activity, with percent inhibitions ranging from 46.9% to 62.0%. nih.gov The most active compound, 7a , showed an antioxidant activity of 62.0%, which is comparable to the reference antioxidant ascorbic acid (88.44%). nih.gov The presence of an electron-donating amino group is believed to contribute to this enhanced activity. nih.gov

In a separate study, the 1,3-diketone derivative of benzo[b]thiophene, 7f , was identified as the best synthetic antioxidant with an EC50 of 20.00 μg/mL, outperforming the standard antioxidant BHT. nih.gov

Table 5: Antioxidant Activity of Selected Thiophene Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 7a | ABTS | 62.0% inhibition | nih.gov |

| 7b | ABTS | 55.4% inhibition | nih.gov |

| 7c | ABTS | 46.9% inhibition | nih.gov |

| 7f | DPPH | EC50: 20.00 μg/mL | nih.gov |

Enzyme Inhibitory Activities (General)

Beyond their effects on cholinesterases and α-amylase, thiophene derivatives have been shown to inhibit a variety of other enzymes, highlighting their broad therapeutic potential.

A series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activity against glutathione (B108866) S-transferase (GST). Compound 7 from this series was found to be the best inhibitor of GST, with a Ki of 16.44 ± 1.58 µM. rawdatalibrary.netresearchgate.net

In the context of antiviral research, novel thiophene derivatives have been discovered as potent neuraminidase inhibitors, an important target for influenza treatment. Through virtual screening and optimization, a lead compound was identified, and subsequent synthesis led to the development of compound 4b , which had a more potent inhibitory activity against neuraminidase (IC50 = 0.03 μM) than the positive control oseltamivir (B103847) carboxylate (IC50 = 0.06 μM). nih.gov

Furthermore, thiophene-3-carbonitriles have been studied as inhibitors of the MurF enzyme, which is essential for bacterial cell wall biosynthesis. This makes them potential candidates for the development of new antibacterial agents.

Table 6: General Enzyme Inhibitory Activities of Selected Thiophene Derivatives

| Compound | Enzyme | Activity | Reference |

|---|---|---|---|

| 7 | Glutathione S-transferase (GST) | Ki: 16.44 ± 1.58 µM | rawdatalibrary.netresearchgate.net |

| 4b | Neuraminidase | IC50: 0.03 μM | nih.gov |

| Thiophene-3-carbonitriles | MurF Enzyme | IC50 values ranging from 0.18 to 663 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 3-aroylthiophene scaffold, SAR studies have explored how modifications to the thiophene ring, the benzoyl moiety, and the introduction of various substituents influence pharmacological effects. Research on structurally related 3-aroyl-2-arylbenzo[b]thiophenes, for instance, has yielded critical insights into their potential as estrogen antagonists. nih.gov

Key findings from SAR studies on this class of compounds include:

Influence of the Aroyl Group: The nature and substitution pattern of the aroyl group are critical for activity. In a series of 3-acylbenzo[b]thiophenes investigated as cholinesterase inhibitors, the presence of electron-donating groups (e.g., amino or hydroxyl) on the benzoyl ring was found to be a favorable substitution pattern for potent activity. nih.gov